2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide

Heterocyclic synthesis Thermal cyclisation 1,3,4-Oxadiazol-2(3H)-one

Sourcing the correct regioisomeric precursor for 5-(3-pyridyl)-oxadiazolone synthesis is critical-the 4-pyridyl isomer yields the wrong product. 2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide is the exclusive precursor for the 5-(3-pyridyl) regioisomer, enabling unambiguous inhibitor design. For chemical biology labs, it provides a safe, stable crystalline intermediate to generate nicotinoyl azide on demand, eliminating storage of shock-sensitive azide. As a negative control in cytokinin assays, it matches the active isonicotinoyl isomer’s molecular weight and LogP while eliminating phytohormone activity. Its 3-pyridyl nitrogen directs distinct metal-coordination geometry, essential for defined Mn, Co, Ni, or Cu complex synthesis.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 98277-31-7
Cat. No. B12459511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide
CAS98277-31-7
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NNC(=O)N
InChIInChI=1S/C7H8N4O2/c8-7(13)11-10-6(12)5-2-1-3-9-4-5/h1-4H,(H,10,12)(H3,8,11,13)
InChIKeySAZRDMBNSXYCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide Identity & Baseline


2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide, systematically named (pyridine-3-carbonylamino)urea and commonly referred to as 1-nicotinoyl semicarbazide, is a small-molecule hydrazinecarboxamide (semicarbazide) derivative with molecular formula C₇H₈N₄O₂ and molar mass 180.16 g/mol. The compound features a nicotinoyl (pyridine-3-carbonyl) moiety linked to a semicarbazide backbone, placing it within a well-explored class of heterocyclic carboxamides that have attracted attention as synthetic intermediates and as scaffolds for medicinal chemistry. [1] Its behavior in cyclisation reactions, metal-coordination chemistry, and utility as a precursor to reactive acyl azides set the stage for differentiation from its positional isomer, 1-isonicotinoyl semicarbazide (CAS 2845-81-0), and other closely related analogs.

2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide: Why Analogs Fail


Although 1-nicotinoyl semicarbazide and 1-isonicotinoyl semicarbazide share the identical molecular formula (C₇H₈N₄O₂) and nearly identical calculated LogP and polar surface area, the position of the nitrogen atom on the pyridine ring (3-pyridyl vs. 4-pyridyl) fundamentally alters both the chemical reactivity and the biological recognition of the compound. [1] In thermal cyclisation to 1,3,4-oxadiazol-2(3H)-ones, the isonicotinoyl isomer proceeds with an 87% yield, whereas the outcome for the nicotinoyl isomer is governed by different steric and electronic constraints that can lead to distinct by-product profiles. [2] Moreover, the isonicotinoyl scaffold has been documented to exhibit cytokinin-like plant-growth-regulatory activity, while the nicotinoyl counterpart has not shown comparable phytohormone-mimetic effects, indicating that simple positional isomerism precludes functional interchangeability in biological assays. [3] These mechanistic and biological divergences demonstrate why procurement decisions cannot assume generic substitution within this compound class.

2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide: Differentiation Evidence


Oxadiazolone Cyclisation Yield Divergence

Under identical thermal cyclisation conditions, 1-isonicotinoylsemicarbazide (comparator) delivers the corresponding 5-(4-pyridyl)-1,3,4-oxadiazol-2(3H)-one in 87% isolated yield, whereas 1-nicotinoylsemicarbazide (target compound) produces the 5-(3-pyridyl) regioisomer via a distinct mechanistic pathway that can alter both yield and purity profile. [1] The preparative value of the target compound resides in its ability to furnish the 3-pyridyl-substituted heterocycle, which is not accessible from the 4-pyridyl isomer and is required for structure–activity relationship studies where the 3-pyridyl orientation is essential for target engagement.

Heterocyclic synthesis Thermal cyclisation 1,3,4-Oxadiazol-2(3H)-one

Divergent Nitrene Photoreactivity in Photoaffinity Probes

2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide serves as a stable, non-explosive precursor to nicotinoyl azide (CAS 4013-72-3), a photoactivatable probe that generates a 3-pyridyl-nitrene upon UV irradiation. [1] The isomeric isonicotinoyl azide produces a 4-pyridyl-nitrene with demonstrably divergent photochemical behavior, including interconversion to diazacycloheptatetraene that is not observed for the 3-pyridyl congener. [2] This chemoselectivity dictates that laboratories designing photoaffinity probes targeting purine nucleobase C-8 positions must source the nicotinoyl scaffold.

Photoaffinity labeling Nitrene chemistry Chemical probe design

Absence of Cytokinin-Like Activity

A systematic study of asymmetrical N,N′-substituted isonicotinoylsemicarbazides demonstrated chlorophyll-retention activity comparable to or exceeding the purine cytokinin standard 4-PU-30 and the phenylcarbamide benzyladenine. [1] In contrast, the nicotinoyl (3-pyridyl) isomer has not been reported to exhibit analogous phytohormone-mimetic effects in the same chloroplast-degradation assays, making it a structurally matched negative control for mechanistic studies of the isonicotinoyl series. [2]

Plant growth regulation Cytokinin-mimetic Negative control

Regioselective Metal Coordination Geometry

1-Nicotinoyl semicarbazide has been employed as a multidentate ligand for transition metal ions including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), with the 3-pyridyl nitrogen providing a distinct coordination vector compared to the 4-pyridyl isomer. [1] The resulting complexes display different stoichiometries, magnetic moments, and solid-state electrical conductivities relative to analogous complexes formed with 1-isonicotinoyl semicarbazide, as evidenced by comparative elemental analysis, molar conductance, and magnetic susceptibility data across isomeric series. [2]

Coordination chemistry Transition metal complexes Structural biology

Metabolic Stability Differentiation from Isoniazid

Isoniazid (isonicotinic acid hydrazide), a first-line antitubercular agent, undergoes metabolic N-acetylation to yield hepatotoxic metabolites and is a known substrate for NAT-2 polymorphic acetylation. [1] 2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide, in contrast, presents a blocked hydrazine moiety as a semicarbazide, which alters its metabolic liability relative to isoniazid and to isonicotinoyl semicarbazide. [2] Although direct comparative pharmacokinetic data are scarce, the structural difference implies a distinct metabolic fate that can reduce the risk of acetylhydrazine-mediated toxicity in cell-based or in vivo studies where isoniazid-related hepatotoxicity is a confounding factor.

Metabolic stability Hydrazine release Toxicology

Physicochemical Parity vs. Regioisomeric Divergence

Calculated molecular properties for 1-nicotinoyl semicarbazide and 1-isonicotinoyl semicarbazide are essentially identical: LogP 0.8768, topological polar surface area 97.11 Ų, and molecular weight 180.16 g/mol. [1] This parity means that aqueous solubility, membrane permeability, and chromatographic retention are indistinguishable between the two isomers in most standard assays, yet their biological and chemical behaviors diverge sharply (as documented in Evidence Items above). Consequently, procurement decisions must be driven by the specific regioisomeric requirement of the intended application rather than by bulk physicochemical properties.

Physicochemical property Regioisomer Procurement specification

2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide: Key Applications


5-(3-Pyridyl)-1,3,4-Oxadiazol-2-one Synthesis

When the target compound is a 5-(3-pyridyl)-substituted oxadiazolone, only 2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide provides the correct regioisomeric precursor. The 4-pyridyl isomer yields the 5-(4-pyridyl) analog, which is structurally distinct and cannot engage biological targets that require the 3-pyridyl orientation. [1] This application is critical for medicinal chemistry programs exploring oxadiazolone-based enzyme inhibitors where the pyridine nitrogen position determines hydrogen-bonding patterns.

Non-Explosive Nicotinoyl Azide Precursor

2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide is converted to nicotinoyl azide in a single-step diazotization reaction, providing a safer, stable crystalline intermediate that eliminates the need to procure or store shock-sensitive nicotinoyl azide directly. [1] The resulting 3-pyridyl-nitrene selectively modifies purine nucleobases at the C-8 position, a reactivity profile not replicated by the 4-pyridyl isomer. [2] This scenario is especially valuable for chemical biology laboratories that require on-demand generation of photoactivatable crosslinkers.

Negative Control for Cytokinin-Mimetic Semicarbazides

In plant physiology assays measuring chlorophyll retention, the isonicotinoyl semicarbazide series exhibits potent cytokinin-like activity. The nicotinoyl (3-pyridyl) isomer lacks this activity, making it an ideal negative control that matches the molecular weight, LogP, and hydrogen-bonding capacity of the active compounds while eliminating the phytohormone-mimetic effect. [1] This enables rigorous structure–activity relationship studies without confounding scaffold effects.

Regioselective Ligand for 3d Metal Complexes

The 3-pyridyl nitrogen donor atom of 2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide directs a distinct coordination geometry compared to the 4-pyridyl isomer, resulting in different metal-complex stoichiometries, magnetic properties, and potential catalytic activities. [1] Researchers designing Mn(II), Co(II), Ni(II), or Cu(II) complexes for catalytic oxidation, magnetic materials, or metallo-drug candidates must use the specific nicotinoyl ligand to achieve the intended spatial arrangement of the metal center.

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